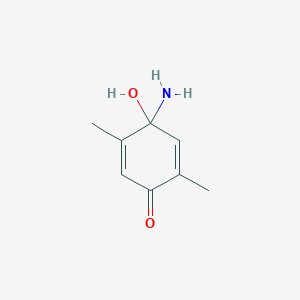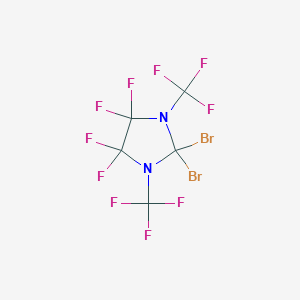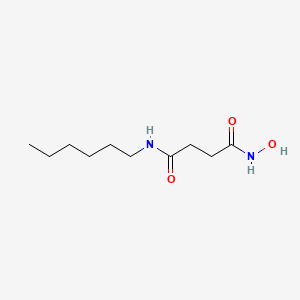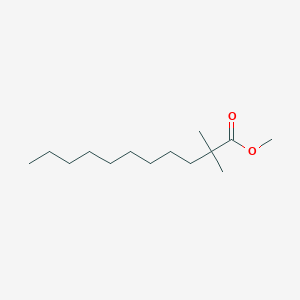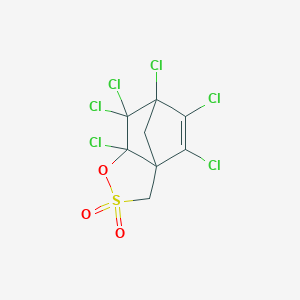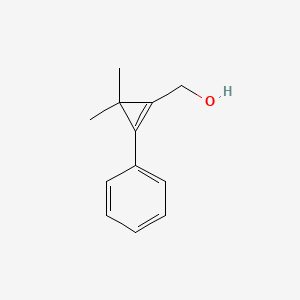
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction. This method allows for the formation of the cyclopentadienyl ring with the desired methyl substitutions. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing catalysts and solvents that facilitate the reaction while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the aromaticity of the benzene ring. These properties can affect how it interacts with other molecules, including its ability to form stable complexes with metals.
Comparación Con Compuestos Similares
Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl: Another methyl-substituted cyclopentadienyl compound with similar reactivity.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and the types of complexes it can form, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93768-83-3 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,15H,1-4H3 |
Clave InChI |
CQBXFXWAJFNRHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1C2=CC=CC=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)



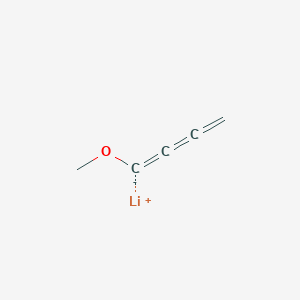

![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
